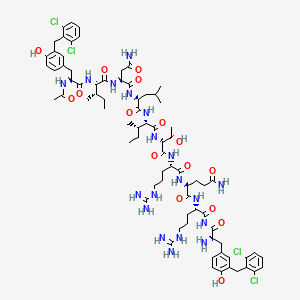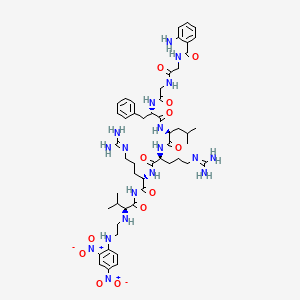![molecular formula C22H33ClN6 B1678691 3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride CAS No. 195055-66-4](/img/structure/B1678691.png)
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride
Übersicht
Beschreibung
R 121919 Hydrochlorid ist ein hoch affiner Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 1 (CRF1). Diese Verbindung ist bekannt für ihre anxiolytische und antidepressive Wirkung, was sie zu einem wichtigen Forschungsobjekt in den Bereichen der Neuropharmakologie und Psychoneuroendokrinologie macht . Der chemische Name von R 121919 Hydrochlorid lautet 3-[6-(Dimethylamino)-4-methyl-3-pyridinyl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amin Hydrochlorid .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von R 121919 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrazolo[1,5-a]pyrimidin-Kerns. Dieser Kern wird dann mit verschiedenen Substituenten funktionalisiert, um das Endprodukt zu erhalten. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Ethanol oder Dimethylsulfoxid (DMSO) und können ein leichtes Erwärmen erfordern, um eine vollständige Auflösung zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von R 121919 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um eine hohe Reinheit (≥98%) und eine konstante Chargenqualität zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
R 121919 Hydrochlorid unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in Reaktionen mit R 121919 Hydrochlorid verwendet werden, umfassen organische Lösungsmittel wie Ethanol und DMSO. Die Reaktionen erfordern oft kontrollierte Temperaturen und können Katalysatoren beinhalten, um die Reaktionsgeschwindigkeiten zu erhöhen .
Hauptprodukte
Die Hauptprodukte, die aus den Reaktionen von R 121919 Hydrochlorid gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit modifizierten pharmakologischen Eigenschaften ergeben .
Wissenschaftliche Forschungsanwendungen
R 121919 Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Neuropharmakologie: Es wird verwendet, um die Rolle von CRF1-Rezeptoren bei stressbedingten Störungen zu untersuchen und potenzielle Behandlungen für Angstzustände und Depressionen zu entwickeln
Psychoneuroendokrinologie: Forscher verwenden diese Verbindung, um die Interaktionen zwischen dem Nervensystem und endokrinen Reaktionen auf Stress zu untersuchen.
Arzneimittelentwicklung: Es dient als Leitverbindung für die Entwicklung neuer CRF1-Rezeptor-Antagonisten mit verbesserten Wirksamkeits- und Sicherheitsprofilen.
Verhaltensstudien: R 121919 Hydrochlorid wird in Tiermodellen verwendet, um Verhaltensreaktionen auf Stress und die Auswirkungen der CRF1-Rezeptor-Antagonisierung zu untersuchen.
Wirkmechanismus
R 121919 Hydrochlorid übt seine Wirkung aus, indem es an den CRF1-Rezeptor bindet und diesen hemmt. Dieser Rezeptor ist an der Reaktion des Körpers auf Stress beteiligt, indem er die Freisetzung von Adrenocorticotropen Hormon (ACTH) aus der Hypophyse vermittelt . Durch die Blockierung von CRF1-Rezeptoren reduziert R 121919 Hydrochlorid stressinduzierte Erhöhungen des Plasma-ACTH, wodurch es anxiolytische und antidepressive Wirkungen zeigt .
Wissenschaftliche Forschungsanwendungen
R 121919 hydrochloride has a wide range of scientific research applications:
Neuropharmacology: It is used to study the role of CRF1 receptors in stress-related disorders and to develop potential treatments for anxiety and depression
Psychoneuroendocrinology: Researchers use this compound to investigate the interactions between the nervous system and endocrine responses to stress.
Drug Development: It serves as a lead compound for developing new CRF1 receptor antagonists with improved efficacy and safety profiles.
Behavioral Studies: R 121919 hydrochloride is used in animal models to study behavioral responses to stress and the effects of CRF1 receptor antagonism.
Wirkmechanismus
Target of Action
The primary target of “R 121919 hydrochloride” is the corticotropin-releasing factor receptor 1 (CRF1) . The CRF1 receptor plays a crucial role in mediating the body’s physiological and behavioral responses to stress .
Mode of Action
“R 121919 hydrochloride” acts as a high-affinity antagonist for the CRF1 receptor . By binding to the CRF1 receptor, it inhibits the receptor’s activity, thereby reducing stress-induced elevations of plasma adrenocorticotropic hormone (ACTH) .
Biochemical Pathways
The interaction of “R 121919 hydrochloride” with the CRF1 receptor affects the hypothalamic-pituitary-adrenal (HPA) axis, a major endocrine system that controls reactions to stress . By inhibiting the CRF1 receptor, “R 121919 hydrochloride” reduces the release of ACTH, a hormone that stimulates the adrenal glands to produce cortisol, a key stress hormone .
Result of Action
The molecular and cellular effects of “R 121919 hydrochloride” action include a reduction in stress-induced elevations of plasma ACTH . This leads to a decrease in cortisol production, resulting in anxiolytic (anti-anxiety) and antidepressant effects .
Action Environment
Environmental factors such as stress levels can influence the action, efficacy, and stability of “R 121919 hydrochloride”. For instance, in high-stress environments, the compound’s ability to inhibit the CRF1 receptor and reduce ACTH levels may result in more pronounced anxiolytic and antidepressant effects .
Biochemische Analyse
Biochemical Properties
3-(6-(Dimethylamino)-4-methylpyridin-3-yl)-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of various signaling pathways, thereby influencing cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the activity of key signaling molecules, leading to changes in gene expression patterns . This can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to their inhibition or activation . This binding can result in changes in the enzyme’s conformation and activity, ultimately affecting downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of R 121919 hydrochloride involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. This core is then functionalized with various substituents to achieve the final product. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require gentle warming to ensure complete dissolution .
Industrial Production Methods
Industrial production of R 121919 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity (≥98%) and consistent batch-to-batch quality .
Analyse Chemischer Reaktionen
Types of Reactions
R 121919 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving R 121919 hydrochloride include organic solvents like ethanol and DMSO. The reactions often require controlled temperatures and may involve catalysts to enhance reaction rates .
Major Products
The major products formed from the reactions of R 121919 hydrochloride depend on the specific reagents and conditions used. For instance, substitution reactions may yield various derivatives with modified pharmacological properties .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Antalarmin: Ein weiterer CRF1-Rezeptor-Antagonist mit ähnlichen anxiolytischen und antidepressiven Eigenschaften.
LWH234: Ein CRF1-Rezeptor-Antagonist mit Anwendungen in der Neuropharmakologie.
Einzigartigkeit
R 121919 Hydrochlorid ist einzigartig aufgrund seiner hohen Affinität zum CRF1-Rezeptor (K_i = 3,5 nM) und seiner oralen Bioverfügbarkeit . Dies macht es zu einem wertvollen Werkzeug für in-vitro- und in-vivo-Studien, die Einblicke in die Rolle von CRF1-Rezeptoren bei Stress- und Angststörungen liefern .
Eigenschaften
IUPAC Name |
3-[6-(dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6.ClH/c1-8-10-27(11-9-2)20-13-16(4)24-22-21(17(5)25-28(20)22)18-14-23-19(26(6)7)12-15(18)3;/h12-14H,8-11H2,1-7H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDPMVPDGTXMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC2=C(C(=NN12)C)C3=CN=C(C=C3C)N(C)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60621775 | |
| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195055-66-4 | |
| Record name | 3-[6-(Dimethylamino)-4-methylpyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidin-7-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60621775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-7-carboxamide](/img/structure/B1678615.png)




![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)




